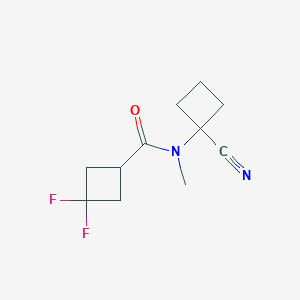
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide, commonly known as CB-13, is a synthetic cannabinoid compound that belongs to the cyclohexylphenol family. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB-13 has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
CB-13 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 activation leads to the modulation of various physiological processes, including pain perception, appetite regulation, and mood regulation. CB-13 has been shown to bind to CB1 with high affinity and selectivity, leading to the activation of downstream signaling pathways, such as the G protein-coupled receptor system.
Biochemical and Physiological Effects
CB-13 has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that CB-13 can modulate the activity of several enzymes and receptors, such as the fatty acid amide hydrolase and the transient receptor potential vanilloid 1 channel. In vivo studies have shown that CB-13 can induce analgesia, reduce inflammation, and alter feeding behavior.
Advantages and Limitations for Lab Experiments
CB-13 has several advantages and limitations for lab experiments. Its high affinity and selectivity for CB1 make it a valuable tool for studying the role of CB1 in various physiological processes. However, its synthetic nature and potential toxicity limit its use in vivo and require careful consideration of the experimental conditions.
Future Directions
CB-13 has several potential future directions for scientific research. In medicinal chemistry, CB-13 derivatives with improved pharmacological properties could be developed for the treatment of various diseases. In pharmacology, CB-13 could be used to investigate the role of CB1 in the regulation of the immune system and the cardiovascular system. In neuroscience, CB-13 could be employed to study the effects of CB1 activation on learning and memory. Additionally, the development of CB-13-based biosensors could provide a valuable tool for the detection of CB1 ligands in biological samples.
Synthesis Methods
The synthesis of CB-13 involves several steps, starting with the reaction of 1-cyanocyclobutane with 3,3-difluorocyclobutanone in the presence of a base catalyst to form 1-cyanocyclobutyl-3,3-difluorocyclobutanol. This intermediate is then converted to the final product, CB-13, by reacting it with N-methyl isatoic anhydride in the presence of a Lewis acid catalyst. The yield of CB-13 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
CB-13 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CB-13 has been evaluated as a potential drug candidate for the treatment of several diseases, including pain, inflammation, and cancer. In pharmacology, CB-13 has been used to study the mechanism of action of the cannabinoid receptor CB1 and its role in various physiological processes. In neuroscience, CB-13 has been employed to investigate the effects of CB1 activation on neuronal signaling and synaptic plasticity.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-15(10(7-14)3-2-4-10)9(16)8-5-11(12,13)6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMUBWJDIXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(C1)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2609049.png)
![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)
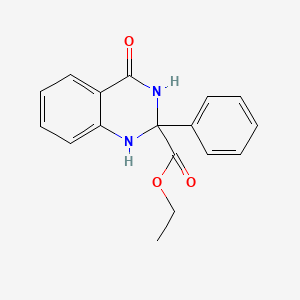
![4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2609057.png)

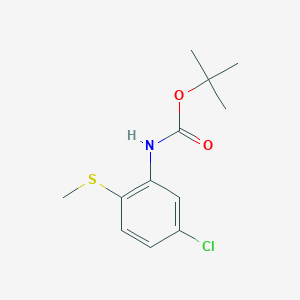
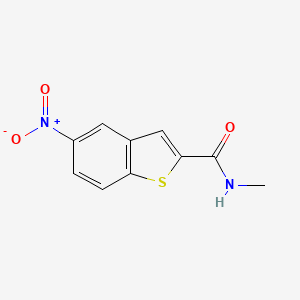
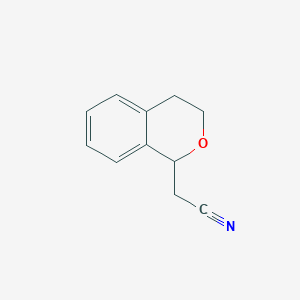
![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)